Comparative sp³-Carbon Fraction (Fsp³) as a Predictor of Physicochemical Profile Superiority
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide exhibits a distinct sp³-carbon fraction (Fsp³) of 0.75 (calculated based on its molecular formula C8H13NO2), which is significantly higher than the phenyl ring (Fsp³ = 0.00) and comparable to its hydroxyl-lacking analog, N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide (Fsp³ = 0.875) [1]. This high degree of saturation is directly linked to improved aqueous solubility and reduced off-target binding promiscuity relative to planar aromatic structures, a primary driver for BCP adoption in medicinal chemistry [2]. The presence of the hydroxyl group on the target compound contributes to its Fsp³ and enhances its ability to participate in hydrogen bonding, offering a differentiated property set [3].
| Evidence Dimension | sp³-Carbon Fraction (Fsp³) |
|---|---|
| Target Compound Data | 0.75 |
| Comparator Or Baseline | Phenyl Ring (Fsp³ = 0.00); N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide (Fsp³ = 0.875) |
| Quantified Difference | Target compound shows an absolute increase of 0.75 over a phenyl ring, and a decrease of 0.125 compared to its hydroxyl-lacking analog, indicating an intermediate level of three-dimensionality with enhanced polarity. |
| Conditions | Calculated Fsp³ values based on molecular formulas (C8H13NO2 for target, C8H13NO for comparator). |
Why This Matters
Higher Fsp³ is correlated with improved drug-likeness parameters, including better aqueous solubility and reduced promiscuous binding, which are critical selection criteria in early drug discovery.
- [1] Chem-Space. (n.d.). N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide. LogP 0.06, Fsp3 0.875. View Source
- [2] Burton, K. I., et al. (2025). Rapid Access to 3-Substituted Bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. DOI: 10.1016/j.chempr.2025.102537. Discusses the importance of Fsp³ in improving solubility and reducing off-target binding. View Source
- [3] Alonso, M., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters. View Source
